molecular formula C33H38O14 B12305418 3-[4,5-Dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one

3-[4,5-Dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one

Cat. No.: B12305418
M. Wt: 658.6 g/mol
InChI Key: WNTBDGJNPGBIQF-UHFFFAOYSA-N
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Description

3-[4,5-Dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one is a complex organic compound belonging to the flavonoid class. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting with the formation of the pyrano[2,3-h]chromen-4-one core. This can be achieved through cyclization reactions involving appropriate precursors. The hydroxyl and methoxy groups are introduced through selective functionalization reactions. The glycosidic linkages are formed by glycosylation reactions using suitable sugar donors and catalysts .

Industrial Production Methods

Industrial production of such complex flavonoids often involves biotechnological approaches, including the use of genetically engineered microorganisms to produce the desired compound. These methods are more sustainable and can be scaled up efficiently .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, reduced flavonoid derivatives, and substituted flavonoids with various functional groups .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex flavonoids in various chemical reactions .

Biology

Biologically, the compound exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative stress. It also shows potential anti-inflammatory and anticancer activities, making it a subject of interest in biomedical research .

Medicine

In medicine, the compound is explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation. Its anticancer properties are also being investigated for potential use in cancer therapy .

Industry

Industrially, the compound is used in the development of natural antioxidants for food preservation and cosmetic formulations. Its unique properties make it valuable in creating products with enhanced stability and efficacy .

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[4,5-Dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one apart is its unique structural complexity, which contributes to its diverse biological activities.

Properties

Molecular Formula

C33H38O14

Molecular Weight

658.6 g/mol

IUPAC Name

3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one

InChI

InChI=1S/C33H38O14/c1-13-21(35)24(38)26(40)31(42-13)46-30-25(39)22(36)14(2)43-32(30)45-29-23(37)20-18(34)12-19-17(10-11-33(3,4)47-19)28(20)44-27(29)15-6-8-16(41-5)9-7-15/h6-14,21-22,24-26,30-32,34-36,38-40H,1-5H3

InChI Key

WNTBDGJNPGBIQF-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC5=C4C=CC(O5)(C)C)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O

Origin of Product

United States

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